molecular formula C22H24N2S B2552079 1-benzyl-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1207024-50-7

1-benzyl-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2552079
CAS No.: 1207024-50-7
M. Wt: 348.51
InChI Key: HIDBMUIDQTYERK-UHFFFAOYSA-N
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Description

1-benzyl-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C22H24N2S and its molecular weight is 348.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

  • Imidazole derivatives, including compounds like 1-benzyl-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole, are of keen interest in modern organic synthesis due to their unique physicochemical properties and significant medicinal value. Researchers have developed various synthesis methods for these compounds, employing catalysts such as Amberlite IR-120(H) to improve yield and reaction conditions (Gurav, Waghmode, Lotlikar, Dandekar, & Jadhav, 2022).

Interaction with DNA and Anticancer Properties

  • Ruthenium(II)–arene metallacycles incorporating imidazole ligands have been synthesized, characterized, and their interaction with DNA has been studied. Some complexes exhibited moderate anti-proliferative activity against various cancer cells and normal cells, showing potential for anticancer applications (Wang, Qian, Wang, Habtemariam, Mao, Sadler, & Liu, 2017).

Antimicrobial Activities

  • Imidazole derivatives are researched for their antimicrobial properties. For instance, compounds synthesized from imine functionalities have shown molecular properties conducive to good intestinal absorption and bioactivity scores, with some derivatives displaying significant antibacterial and antifungal activities (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).
  • Further, compounds incorporating the imidazole moiety have been tested for antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Bhatt, Nimavat, & Vyas, 2013).

Antidiabetic and Anti-tubercular Activities

  • Some benzimidazole-imidazole hybrid molecules have been synthesized and assessed for their anti-diabetic potential, with promising results observed in inhibiting α-glucosidase activity, indicating potential applications in diabetes management (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020).
  • Moreover, a series of novel 1H-benzo[d]imidazole derivatives have been synthesized and evaluated for tuberculostatic activity, showing significant potency against Mycobacterium tuberculosis and Mycobacterium bovis strains, which positions these compounds as potential anti-tubercular agents (Gobis, Foks, Serocki, AUGUSTYNOWICZ-KOPEĆ, & Napiórkowska, 2015).

Properties

IUPAC Name

1-benzyl-2-cyclopentylsulfanyl-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2S/c1-17-11-13-19(14-12-17)21-15-23-22(25-20-9-5-6-10-20)24(21)16-18-7-3-2-4-8-18/h2-4,7-8,11-15,20H,5-6,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDBMUIDQTYERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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